![molecular formula C4H8N6O B1276797 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide CAS No. 832737-88-9](/img/structure/B1276797.png)
2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide
Overview
Description
“2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide” is a derivative of 3-Amino-1,2,4-triazole . It consists of a 1,2,4-triazole ring substituted with an amino group . This compound has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various methods. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized, and their structures were established by NMR and MS analysis . Another method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .Molecular Structure Analysis
The molecular structure of “2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The molecular formula for some derivatives are C15H13F3N8O and C15H15FN8O .Scientific Research Applications
Drug Discovery
Triazoles, including derivatives like 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide, are prominent in drug discovery due to their structural similarity to the amide bond, which is prevalent in many bioactive molecules . They exhibit a range of biological activities, making them valuable scaffolds for developing new medications. For instance, triazole derivatives have been used to create anticonvulsant drugs, broad-spectrum antibiotics, anticancer agents, and β-lactam antibiotics .
Organic Synthesis
In organic chemistry, triazole derivatives serve as versatile intermediates. They can participate in various chemical reactions, enabling the synthesis of complex molecules. Their stability under both acidic and basic conditions, as well as their resistance to oxidizing and reducing agents, makes them particularly useful in multi-step synthetic procedures .
Polymer Chemistry
The incorporation of triazole units into polymers can enhance the materials’ thermal stability and mechanical properties. Triazole derivatives are used in the design of functional polymers for applications ranging from coatings to advanced composite materials .
Supramolecular Chemistry
Due to their ability to engage in hydrogen bonding and their strong dipole moment, triazole derivatives are excellent candidates for constructing supramolecular structures. These structures find applications in areas such as molecular recognition, self-assembly processes, and the creation of novel materials .
Bioconjugation
Triazole rings can act as linkers in bioconjugation chemistry, connecting biomolecules to other chemical entities without disrupting their biological activity. This application is crucial in the development of targeted drug delivery systems and diagnostic tools .
Fluorescent Imaging
The triazole moiety can be incorporated into fluorescent probes, which are valuable tools in chemical biology. These probes can be used to visualize biological processes in real time, aiding in the study of cellular functions and the diagnosis of diseases .
Material Science
Triazole derivatives contribute to the advancement of material science by forming part of innovative materials with desirable properties such as conductivity, porosity, and responsiveness to external stimuli .
Antimicrobial and Antiviral Applications
Compounds containing triazole structures, including 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide, have shown potential in combating various microbial and viral infections. They have been explored for their antimicrobial, antifungal, and antiviral properties, which are essential in the fight against resistant strains of pathogens .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-amino-1,2,4-triazole, act as inhibitors of peroxidase enzymes . These enzymes play a crucial role in various biological processes, including cellular metabolism and defense mechanisms.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it might interact with its target enzymes and inhibit their activity . This inhibition could lead to changes in the biochemical processes controlled by these enzymes.
Pharmacokinetics
It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . This solubility profile suggests that it could have good bioavailability.
properties
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6O/c5-4-7-2-10(9-4)1-3(11)8-6/h2H,1,6H2,(H2,5,9)(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGVQDFRGRKMGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234269 | |
Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide | |
CAS RN |
832737-88-9 | |
Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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